molecular formula C17H17N5OS B12244048 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carboxamide

4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carboxamide

Cat. No.: B12244048
M. Wt: 339.4 g/mol
InChI Key: URGDOFGZMOFOGZ-UHFFFAOYSA-N
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Description

4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a pyridine carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carboxamide typically involves multi-step procedures. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a solvent like tert-butyl alcohol at elevated temperatures (around 120°C) for several hours . The resulting intermediate is then reacted with pyridine-2-carboxylic acid or its derivatives under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The piperazine and pyridine moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. It acts as a dopamine and serotonin antagonist, which makes it useful in treating certain psychiatric disorders . The compound binds to the receptors of these neurotransmitters, inhibiting their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as both a dopamine and serotonin antagonist sets it apart from other similar compounds.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carboxamide

InChI

InChI=1S/C17H17N5OS/c18-16(23)14-11-12(5-6-19-14)21-7-9-22(10-8-21)17-13-3-1-2-4-15(13)24-20-17/h1-6,11H,7-10H2,(H2,18,23)

InChI Key

URGDOFGZMOFOGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=NC=C2)C(=O)N)C3=NSC4=CC=CC=C43

Origin of Product

United States

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